Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate
CAS No.: 2097937-43-2
Cat. No.: VC4677900
Molecular Formula: C17H22N4O3
Molecular Weight: 330.388
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097937-43-2 |
|---|---|
| Molecular Formula | C17H22N4O3 |
| Molecular Weight | 330.388 |
| IUPAC Name | tert-butyl 4-(pyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C17H22N4O3/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)15(22)14-12-13-6-4-5-7-21(13)18-14/h4-7,12H,8-11H2,1-3H3 |
| Standard InChI Key | YHORQZWBKKSLGA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NN3C=CC=CC3=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a pyrazolo[1,5-a]pyridine core linked to a piperazine ring via a carbonyl group, with a tert-butoxycarbonyl (Boc) protecting group attached to the piperazine nitrogen. The IUPAC name, tert-butyl 4-(pyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate, reflects this arrangement . Key structural identifiers include:
The pyrazolo[1,5-a]pyridine moiety is aromatic, contributing to planar rigidity, while the piperazine ring introduces conformational flexibility. The Boc group enhances solubility in organic solvents and protects the secondary amine during synthetic modifications.
Physicochemical Data
Critical physicochemical parameters derived from computational and experimental studies include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 330.4 g/mol | |
| Density | Not reported | — |
| Boiling Point | Not reported | — |
| LogP (Partition Coefficient) | Estimated ~2.1 (moderate lipophilicity) |
Synthesis and Characterization
Synthetic Pathways
While detailed synthetic protocols for tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate are scarce, analogous compounds suggest a multi-step approach involving:
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Pyrazolo[1,5-a]pyridine-2-carboxylic Acid Synthesis: Cyclization of substituted pyridines with hydrazine derivatives under acidic conditions.
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Piperazine Functionalization: Coupling the carboxylic acid to piperazine via amide bond formation using coupling agents like HATU or EDCI.
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Boc Protection: Introduction of the tert-butoxycarbonyl group to the piperazine nitrogen using di-tert-butyl dicarbonate (Boc₂O).
A hypothetical reaction scheme is illustrated below:
Analytical Characterization
The compound is typically characterized using:
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Nuclear Magnetic Resonance (NMR): and NMR confirm structural integrity, with peaks corresponding to the Boc group (δ ~1.4 ppm for tert-butyl) and aromatic protons (δ ~7-9 ppm).
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Mass Spectrometry (MS): High-resolution MS (HRMS) shows a molecular ion peak at m/z 330.4 [M+H] .
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Infrared Spectroscopy (IR): Stretching vibrations for carbonyl groups (C=O) appear at ~1650-1750 cm.
Comparative Analysis with Related Compounds
Tert-Butyl 4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyridine-2-Carbonyl)Piperazine-1-Carboxylate
This analog (CAS No. 2034154-80-6) features a saturated tetrahydropyrazolo ring, reducing aromaticity but enhancing conformational flexibility. Key differences include:
| Property | Target Compound | Analog (CAS 2034154-80-6) |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 330.4 g/mol | 334.4 g/mol |
| Solubility | Not reported | Improved aqueous solubility due to reduced lipophilicity |
The saturated analog’s enhanced solubility may favor pharmacokinetic profiles, albeit at the cost of reduced kinase affinity.
Future Research Directions
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Synthetic Optimization: Develop scalable routes with higher yields and purity.
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Biological Screening: Evaluate inhibitory activity against kinase targets (e.g., CK2, EGFR) and CNS receptors.
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ADMET Studies: Assess absorption, distribution, metabolism, excretion, and toxicity profiles.
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